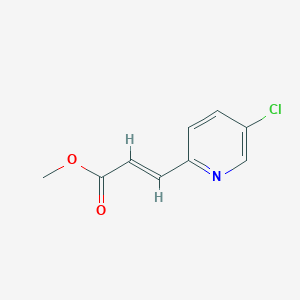

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUDMLBMBPQLCO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in biochemical studies to understand the interactions of pyridine derivatives with biological molecules.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Key Structural Features:

- Pyridine Substituents: The 5-chloro group on the pyridine ring contrasts with 3-chloro-5-(trifluoromethyl) in Ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-...prop-2-enoate (). In Methyl (E)-3-(2-methoxyphenyl)prop-2-enoate derivatives (), the methoxy group is electron-donating, altering conjugation and biological activity compared to the target’s electron-withdrawing chloro-pyridinyl system .

Ester Group Variations :

Electronic Effects:

- The 5-chloro-pyridinyl group withdraws electrons from the α,β-unsaturated system, polarizing the double bond and enhancing reactivity toward nucleophiles. This contrasts with cyclopropane-containing analogs (), where steric and electronic effects from substituents (e.g., cyano, phenyl) dominate .

Crystallographic and Conformational Analysis

- Crystal Packing: ’s monoclinic crystal system (space group P121/n1) reveals bond-length distortions (e.g., shortened C1–C2/C1–C3 bonds due to steric clashes) . Similar analyses for the target compound would require SHELXL () and ORTEP () for refinement and visualization . Hydrogen-bonding patterns () in the target may differ due to the pyridine N-atom’s acceptor capacity, influencing crystal packing and solubility .

Data Tables

Table 1: Substituent Effects on Pyridine-Based Prop-2-enoates

Biological Activity

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl ester functional group attached to a propenoate backbone with a chlorinated pyridine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by interacting with their active sites. For instance, it may coordinate with metal ions in enzyme active sites, leading to reduced enzymatic activity.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their functions and resulting in various biological effects. This receptor binding is crucial for its potential therapeutic effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies examining its efficacy against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Recent research indicates that this compound exhibits anticancer activities through apoptosis induction in cancer cell lines. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in human breast cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 and PARP cleavage was noted.

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies indicate that this compound effectively inhibits enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Potential as a Therapeutic Agent : Its ability to modulate receptor activity suggests potential applications in treating diseases such as cancer and infections.

- Synergistic Effects : When used in combination with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.